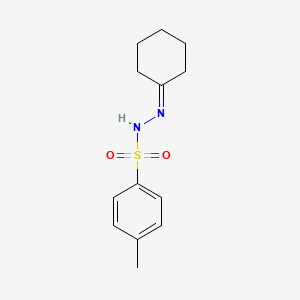

Cyclohexanone Tosylhydrazone

Descripción general

Descripción

Métodos De Preparación

Cyclohexanone Tosylhydrazone can be synthesized through the reaction of cyclohexanone with p-toluenesulfonylhydrazine. The reaction typically occurs under acidic conditions and involves the formation of a hydrazone linkage . Industrial production methods often involve the use of inert gas to prevent oxidation and degradation of the compound .

Análisis De Reacciones Químicas

Cyclohexanone Tosylhydrazone undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Organic Synthesis

Cyclohexanone Tosylhydrazone serves as an important synthon in organic chemistry. It is utilized in:

- Cyclic Compound Formation : CTH is employed in the construction of cyclic compounds through various chemical reactions, including reduction and substitution reactions.

- Transition-Metal-Catalyzed Reactions : CTH is involved in reactions facilitated by transition metals, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. For instance, CTH can undergo insertion reactions with donor carbenes to create complex molecules .

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Cyclic Compound Formation | Used as a synthon to construct cyclic structures |

| Transition-Metal-Catalyzed Reactions | Participates in various catalytic processes for bond formation |

Cancer Research

Recent studies have highlighted the potential of CTH derivatives in cancer therapy, particularly against triple-negative breast cancer (TNBC). Notably:

- Apoptosis Promotion : Certain derivatives of CTH have demonstrated the ability to induce apoptosis in TNBC cell lines. For example, compound 3l , synthesized under solvent-free conditions using a grinding method, exhibited significant cytotoxicity with an IC50 value of 30.7 μg/mL against MDA-MB-231 cells .

Case Study: Anticancer Activity of Compound 3l

- Synthesis Method : The compound was synthesized rapidly and environmentally friendly without solvents.

- Mechanism of Action : It promotes both early and late apoptosis phases in cancer cells.

- Research Findings : The study concluded that compound 3l could be a promising candidate for developing new therapies for TNBC .

Proteomics Research

CTH is also utilized in proteomics to study protein interactions and stabilization. Its ability to form stable complexes makes it a valuable tool for investigating biochemical pathways involving enzymes and proteins.

Mechanistic Insights

The mechanism of action for CTH primarily involves its reduction with reagents such as sodium borohydride (NaBH₄) or diborane (B₂H₆) in aprotic solvents. This reduction leads to the formation of cyclohexyl-tosylhydrazine or similar organometallic adducts . The effectiveness of these reactions can be influenced by factors such as solvent choice and reaction conditions.

Mecanismo De Acción

The mechanism of action of Cyclohexanone Tosylhydrazone involves its ability to form stable hydrazone linkages, which can undergo further chemical transformations. In cancer research, its derivatives promote apoptosis by interacting with specific molecular targets and pathways involved in cell death.

Comparación Con Compuestos Similares

Cyclohexanone Tosylhydrazone is unique due to its specific structure and reactivity. Similar compounds include:

Benzaldehyde p-Toluenesulfonylhydrazone: Used in similar organic synthesis applications.

Acetone p-Toluenesulfonylhydrazone: Known for its use in the synthesis of various organic compounds.

This compound stands out due to its versatility in forming cyclic compounds and its potential in cancer research.

Actividad Biológica

Cyclohexanone tosylhydrazone is synthesized through the condensation of cyclohexanone with tosylhydrazine. The general reaction can be represented as follows:

This reaction typically involves the formation of a hydrazone linkage, which is characterized by the functional group -NNHSO2-. The resulting compound can be purified and characterized using techniques such as NMR spectroscopy and melting point determination.

Anticancer Potential

Research indicates that derivatives of tosylhydrazones, including CHT, may possess anticancer properties. For instance, some studies have highlighted that certain hydrazone derivatives can induce apoptosis in cancer cell lines. A notable example includes a study on a related tosylhydrazone that demonstrated significant cytotoxic activity against triple-negative breast cancer (TNBC) cell lines, showing an IC50 value of 30.7 μg/mL . This suggests that CHT and similar compounds could potentially be developed as therapeutic agents against various cancers.

The mechanisms by which CHT may exert its biological effects are not fully elucidated but may involve interactions with cellular targets leading to cell cycle arrest or apoptosis. The hydrazone functionality allows for the formation of stable derivatives with carbonyl compounds, which could facilitate the identification and enrichment of proteins in proteomics research. Additionally, some studies suggest that compounds in this class may exhibit anti-inflammatory properties, although specific data on CHT remains sparse.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that certain hydrazones exhibit significant antiproliferative effects on cancer cell lines. For example, compound 3l , a derivative related to tosylhydrazones, was reported to promote apoptosis in MDA-MB-231 cells significantly compared to control groups .

- Reactivity Studies : Investigations into the reactivity of CHT with various electrophiles and nucleophiles have demonstrated its versatility as a synthetic intermediate. For instance, it can participate in metal-catalyzed reactions and Shapiro reactions to form alkenes .

- Isomerization Studies : Research into the isomerization of related compounds has provided insights into the stability and reactivity of hydrazones under different conditions, further emphasizing their utility in organic synthesis .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(cyclohexylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCVYCATQIGYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288458 | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4545-18-0 | |

| Record name | 4545-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4545-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical conformation of cyclohexanone tosylhydrazone in its solid state?

A1: [, ] X-ray crystallography studies reveal that this compound adopts a folded conformation in its solid state. This conformation is characterized by an anti arrangement around the N-N-S-O linkage. Interestingly, the phenyl ring of the tosyl group can adopt different orientations depending on the ring size of the cyclic ketone. For example, in this compound, the phenyl ring eclipses the S-O bond [], while in cyclopentanone tosylhydrazone, the phenyl ring twists away to avoid any eclipsing interactions [].

Q2: How does this compound react with sodium borohydride (NaBH4) and borane (B2H6) in aprotic solvents?

A2: [] Studies have shown that this compound undergoes reduction with both NaBH4 and B2H6 in aprotic solvents. This reaction yields cyclohexyl-tosylhydrazine or an equivalent organometallic adduct. This finding supports the previously proposed mechanism for NaBH4 reduction in protic solvents, demonstrating the versatility of this compound in different reaction conditions.

Q3: Can this compound be used to construct complex molecules?

A3: [] Yes, this compound can be used as a building block in stereoselective C(sp3)-C(sp2) bond-forming reactions. For example, reactions with alkenylboronic acids in the presence of a base lead to the formation of disubstituted cyclohexanes. Notably, these reactions proceed with total regio- and stereoselectivity, making them valuable tools for complex molecule synthesis. DFT calculations suggest that this stereoselectivity arises from the preferred equatorial approach of the boronic acid to the diazocyclohexane intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.